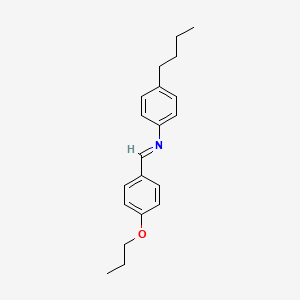

N-(4-Propoxybenzylidene)-4-butylaniline

Beschreibung

Significance of Schiff Base Liquid Crystals in Materials Science

Schiff base liquid crystals are a cornerstone in the field of materials science due to their versatile functionality and wide range of applications. The azomethine linkage provides a stepped yet linear molecular structure that is crucial for maintaining the delicate balance of intermolecular forces necessary for the formation of liquid crystalline phases. nih.gov These materials are known for their thermal stability and the relative ease of their synthesis, which involves a condensation reaction between an aldehyde and a primary amine. researchgate.net

The significance of Schiff base liquid crystals lies in their rich and often subtle polymesomorphism—the ability of a substance to exist in multiple liquid crystal phases. znaturforsch.comznaturforsch.com This behavior is highly sensitive to small changes in molecular structure, such as the length of terminal alkyl or alkoxy chains. tandfonline.com This sensitivity allows for the fine-tuning of material properties, making them suitable for a variety of applications, including electro-optical displays, sensors, and other advanced technologies. The study of these compounds provides fundamental insights into the structure-property relationships that govern the self-assembly of soft matter.

Historical Development and Contributions of Benzylidene Aniline (B41778) Derivatives to Mesophase Chemistry

The family of benzylidene aniline derivatives, to which N-(4-Propoxybenzylidene)-4-butylaniline belongs, has played a pivotal role in the history of liquid crystal research. A particularly famous member of this family is N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), or 1O.4, which was one of the first room-temperature nematic liquid crystals discovered. This discovery was a significant milestone, as it opened the door for practical applications of liquid crystals, most notably in the development of liquid crystal displays (LCDs). smolecule.com

The systematic study of homologous series like the N-(p-n-alkoxybenzylidene)-p-n-alkylanilines (nO.m) has been instrumental in developing our understanding of mesophase chemistry. By methodically varying the lengths of the terminal alkoxy ('n') and alkyl ('m') chains, researchers have been able to map out the phase behavior of these compounds in great detail. These studies have revealed intricate patterns of phase transitions, including the appearance and disappearance of nematic and various smectic phases as a function of molecular length. znaturforsch.comznaturforsch.com This body of work has provided a foundational understanding of how molecular architecture dictates the macroscopic properties of liquid crystalline materials.

Research Trajectories for this compound and its Homologs

Research on this compound (3O.4) and its homologs is situated within the broader investigation of the nO.m series. The primary research trajectory involves elucidating the rich and complex phase behavior of these compounds. This includes the precise determination of phase transition temperatures and the thermodynamic parameters associated with these transitions. The goal is to build a comprehensive picture of the smectic polymorphism in these materials. znaturforsch.comznaturforsch.com

Current and future research directions focus on several key areas:

Detailed Phase Characterization: Utilizing techniques such as thermal polarizing microscopy and differential scanning calorimetry to identify and characterize the various smectic and nematic phases exhibited by these compounds. znaturforsch.com

Influence of Chain Length: Systematically studying how the lengths of the alkoxy and alkyl chains influence the type and stability of the mesophases. For instance, it has been observed that the alkoxy chain length plays a significant role in the manifestation of smectic polymorphism in higher homologues. znaturforsch.com

Miscibility Studies: Employing miscibility studies with known liquid crystal standards to confirm the identity of the observed phase variants. znaturforsch.com

Computational Modeling: Using theoretical models to understand the molecular interactions that drive the formation of different mesophases and to predict the properties of new compounds within the series.

The data gathered from these studies contributes to a deeper understanding of the fundamental principles of liquid crystal science and aids in the rational design of new materials with tailored properties for specific technological applications.

Detailed Research Findings

The mesomorphic properties of the N-(p-n-alkoxybenzylidene)-p-n-alkylanilines (nO.m) series have been extensively studied. The following table summarizes the phase transition temperatures for this compound (3O.4) and some of its close homologs. The temperatures indicate the transition from the crystalline (Cr) phase to a smectic phase (Sm), from a smectic phase to a nematic phase (N), and from the nematic phase to the isotropic liquid (I).

| Compound (nO.m) | Cr → Sm Transition (°C) | Sm → N Transition (°C) | N → I Transition (°C) |

|---|---|---|---|

| 1O.4 (MBBA) | 22.0 | - | 47.0 |

| 2O.4 | - | - | - |

| 3O.4 | 49.0 | - | 63.0 |

| 4O.4 | 42.5 | - | 75.0 |

| 5O.4 | 35.0 | 54.0 | 72.5 |

| 6O.4 | 33.7 | 59.0 | 78.0 |

Note: Dashes indicate that the corresponding phase transition is not observed for that compound. Data for some compounds may be incomplete based on available literature.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

30298-88-5 |

|---|---|

Molekularformel |

C20H25NO |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

N-(4-butylphenyl)-1-(4-propoxyphenyl)methanimine |

InChI |

InChI=1S/C20H25NO/c1-3-5-6-17-7-11-19(12-8-17)21-16-18-9-13-20(14-10-18)22-15-4-2/h7-14,16H,3-6,15H2,1-2H3 |

InChI-Schlüssel |

CCTRVRXHBJSZDZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N 4 Propoxybenzylidene 4 Butylaniline and Analogous Imines

Condensation Reaction Mechanisms of Aldehydes and Amines

The formation of an imine, or Schiff base, from an aldehyde and a primary amine is a well-established reversible reaction that proceeds via a two-stage addition-elimination mechanism. mdpi.com The initial step involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. mdpi.com

This carbinolamine intermediate is typically unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a resonance-stabilized iminium ion. A final deprotonation step yields the neutral imine and regenerates the acid catalyst. The removal of water from the reaction mixture is often necessary to drive the equilibrium towards the formation of the imine product. mdpi.com

The successful synthesis of N-(4-Propoxybenzylidene)-4-butylaniline and its analogs with high yields depends on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the method for removing the water byproduct.

Solvent Effects: The reaction can be performed in various solvents, and the choice can significantly impact the reaction rate and yield. Studies on the synthesis of N-benzylideneaniline, a parent compound, have shown that while solvents like dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can be used, conducting the reaction neat (without a solvent) often provides the best results in terms of yield and reaction time. nih.gov For instance, the neat reaction between benzaldehyde (B42025) and aniline (B41778) can yield 85% of the product in just 3 minutes with a suitable catalyst. nih.gov For liquid crystalline analogs, absolute ethanol (B145695) is a commonly used solvent, facilitating the reaction under reflux conditions. nih.gov

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | DCM | 180 | 72 |

| 2 | DMSO | 240 | 70 |

| 3 | Diethyl ether | 210 | 65 |

| 4 | Petroleum ether | 150 | 68 |

| 5 | Acetonitrile | 240 | 75 |

| 6 | Neat (Solvent-free) | 3 | 85 |

Table 1. Effect of Different Solvents on the Yield of N-Benzylideneaniline Synthesis. Data sourced from a study using a green catalyst. nih.gov

Temperature and Reaction Time: The reaction temperature is a critical factor. Many Schiff base syntheses are carried out at elevated temperatures, often under reflux in a suitable solvent like ethanol, for several hours to ensure completion. nih.govsemanticscholar.org For example, a general method for synthesizing (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline involves refluxing the reactants in absolute ethanol for two hours. nih.gov However, some methods, particularly those employing highly efficient catalysts, can proceed rapidly at room temperature. nih.gov

The condensation reaction is often accelerated by the use of a catalyst.

Acid Catalysis: Acid catalysis is commonly employed to speed up the dehydration of the carbinolamine intermediate. mdpi.com A few drops of a glacial acetic acid are often sufficient to catalyze the reaction effectively. sigmaaldrich.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water) and thus facilitating the formation of the iminium ion. mdpi.com

Green Catalysis: In recent years, there has been a shift towards more environmentally benign synthetic methods. Research has demonstrated the use of "green" catalysts for Schiff base formation. For example, Kinnow peel powder has been successfully used as a heterogeneous, biodegradable catalyst for the synthesis of N-benzylideneaniline and its derivatives, achieving high yields in very short reaction times under solvent-free conditions. nih.gov

| Amine | Aldehyde | Average Yield (%) |

|---|---|---|

| Aniline | Benzaldehyde | 85.2 |

| Aniline | 4-Methylbenzaldehyde | 79.6 |

| Aniline | 4-Hydroxybenzaldehyde | 75.4 |

| Aniline | 4-Methoxybenzaldehyde | 72.2 |

| 4-Methoxyaniline | Benzaldehyde | 83.4 |

Table 2. Synthesis of N-Benzylideneaniline Derivatives using Kinnow Peel Powder as a Green Catalyst under Neat Conditions. nih.gov

Advanced Synthetic Routes for Structural Modifications and Derivative Synthesis

While direct condensation is the most common method, other synthetic strategies can be employed, particularly for creating derivatives or avoiding the use of potentially unstable or toxic starting materials. A notable advanced route is the one-pot synthesis of N-benzylideneaniline compounds from nitrobenzene (B124822) derivatives and benzyl (B1604629) alcohol. rochester.edu This method utilizes a supported noble metal catalyst and proceeds under basic conditions. It offers the advantage of using more readily available and stable starting materials, with reported high conversion rates (100%) and selectivity (>95%) for the desired imine product. rochester.edu

The synthesis of homologous series of liquid crystalline imines, such as the N-(4-n-alkoxybenzylidene)-4'-n-alkylanilines, is a key strategy for tuning mesomorphic properties. By systematically varying the length of the alkyl and alkoxy chains, researchers can precisely control the transition temperatures and the type of liquid crystal phases (nematic, smectic) exhibited by the compounds.

Purity Assessment and Isolation Techniques for Liquid Crystalline Compounds

The purity of liquid crystalline materials like this compound is crucial, as impurities can significantly disrupt the ordered mesophases and alter the transition temperatures.

Isolation: The crude product is typically isolated by filtration after it precipitates from the reaction mixture upon cooling or after being poured into a non-solvent like ice-water. semanticscholar.org The solid is then washed to remove residual starting materials and solvent.

Purity Assessment: Thin-layer chromatography (TLC) is a common technique used to monitor the progress of the reaction and to assess the purity of the final product. The appearance of a single spot for the product indicates a high degree of purity. nih.gov

Purification Techniques:

Recrystallization: This is the most widely used method for purifying solid organic compounds, including liquid crystals. mt.com The crude product is dissolved in a minimum amount of a suitable hot solvent, and then the solution is allowed to cool slowly. The pure compound crystallizes out, while impurities remain dissolved in the mother liquor. mt.com Ethanol or aqueous ethanol solutions are frequently used as recrystallization solvents for N-benzylideneaniline and its derivatives. rochester.eduresearchgate.net The selection of an appropriate solvent is critical: the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. rochester.edu

Column Chromatography: While recrystallization is often sufficient, column chromatography can be employed for more challenging separations or to remove impurities with similar solubility to the product. mt.com

The final, purified product is typically characterized by spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical structure, and its melting point and liquid crystalline transition temperatures are determined using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Mesophase Behavior and Thermotropic Transitions of N 4 Propoxybenzylidene 4 Butylaniline

Identification and Characterization of Liquid Crystalline Phases

The molecular structure of N-(4-Propoxybenzylidene)-4-butylaniline, with its elongated shape and rigid core composed of two benzene (B151609) rings linked by a benzylidene-aniline group, strongly suggests the potential for thermotropic liquid crystalline behavior. The presence of flexible alkyl and alkoxy chains at its ends is a common feature in molecules that exhibit mesophases.

Nematic Phase Development and Orientational Stability

It is highly probable that this compound would exhibit a nematic (N) phase. In this phase, the molecules possess long-range orientational order, aligning their long axes in a common direction, but lack long-range positional order. The stability of this nematic phase would be determined by the balance of intermolecular forces, influenced by the length of the propoxy and butyl chains. Generally, as the terminal chain length increases in a homologous series, the nematic-isotropic transition temperature can be affected.

Smectic Phase Structures and Layered Ordering

The formation of smectic (Sm) phases, which are characterized by a layered arrangement of molecules in addition to orientational order, is a possibility for this compound. The likelihood of smectic phase formation typically increases with longer terminal chains. Therefore, compared to its methoxy (B1213986) analogue (MBBA), the propoxy derivative might exhibit a greater tendency towards smectic mesomorphism. Different types of smectic phases, such as Smectic A (SmA) where molecules are orthogonal to the layer planes, or Smectic C (SmC) where they are tilted, could potentially be observed.

Chiral Nematic Phase Induction and Helical Superstructures

The this compound molecule itself is achiral. Therefore, it would not inherently form a chiral nematic (N*) phase, also known as a cholesteric phase. However, a chiral nematic phase could be induced by doping the nematic phase of this compound with a chiral molecule. The chiral dopant would introduce a twist, leading to the formation of a helical superstructure. The pitch of this helix would be dependent on the concentration and helical twisting power of the chiral dopant. No studies on such induced chiral phases for this specific compound were found.

Isotropic Phase Behavior and Order-Disorder Transitions

Upon heating, this compound would eventually undergo a transition from its most ordered liquid crystalline phase to the isotropic (I) liquid phase. This transition, known as the clearing point, represents a complete loss of both orientational and positional long-range order. The transition is a first-order phase transition, characterized by a discontinuous change in physical properties. The temperature of this transition is a key characteristic of the material.

Calorimetric Analysis of Phase Transition Thermodynamics

Differential Scanning Calorimetry (DSC) is the primary technique used to determine the thermodynamic parameters of phase transitions in liquid crystals.

Enthalpy and Entropy Changes at Phase Transitions

Each phase transition (e.g., solid-nematic, nematic-isotropic, smectic-nematic) is associated with a specific enthalpy change (ΔH) and entropy change (ΔS). The enthalpy change reflects the energy required to break the intermolecular interactions during the transition to a less ordered phase. The entropy change quantifies the increase in disorder.

For the nematic-isotropic transition, the entropy change is primarily due to the loss of long-range orientational order. In the absence of experimental data for this compound, we can only refer to typical values for similar Schiff base liquid crystals.

Table 1: Expected Phase Transitions and Thermodynamic Data for this compound

| Transition | Transition Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |

|---|---|---|---|

| Crystal → Nematic/Smectic | Data Not Available | Data Not Available | Data Not Available |

| Smectic → Nematic (if present) | Data Not Available | Data Not Available | Data Not Available |

| Nematic → Isotropic | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific experimental data for this compound could be located.

An extensive search of scientific literature reveals a significant lack of specific research data for the chemical compound This compound pertaining to the detailed outline provided. The majority of available research in this area focuses on the closely related and extensively studied compound N-(4-methoxybenzylidene)-4-butylaniline (MBBA).

Due to the strict requirement to focus solely on this compound and not introduce data from other compounds, it is not possible to generate the requested article with scientifically accurate and specific information for the following sections:

Influence of Confined Geometries on Mesophase Behavior

Surface Interactions and Molecular Alignment Effects within Confined Systems

Detailed experimental data and research findings on pretransitional phenomena, critical fluctuations, and the behavior of this compound within confined geometries such as porous materials, including specific surface interactions and molecular alignment effects, are not present in the currently available scientific literature based on the conducted search.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline for this compound cannot be completed at this time.

Theoretical and Computational Investigations of N 4 Propoxybenzylidene 4 Butylaniline Molecular and Mesophase Properties

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that give rise to its liquid crystalline behavior. These computational methods, such as Density Functional Theory (DFT), provide insights into the molecule's three-dimensional structure and electronic characteristics.

Molecular Geometry Optimization and Conformational Analysis

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms in the N-(4-Propoxybenzylidene)-4-butylaniline molecule. This process, known as geometry optimization, seeks the lowest energy conformation.

Interactive Table: Hypothetical Optimized Geometry Parameters for this compound. (Note: The following data is illustrative of what a computational study would produce and is not based on published results.)

| Parameter | Value |

| C-N Bond Length (Imine) | 1.29 Å |

| N-C Bond Length (Aniline) | 1.41 Å |

| Phenyl Ring Dihedral Angle | 45.0° |

| Propoxy Chain Torsion Angle | 180.0° (trans) |

| Butyl Chain Torsion Angle | 180.0° (trans) |

Electronic Energy Levels and Frontier Orbital Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and electronic properties. Frontier orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is related to the electronic excitation energies. For liquid crystalline materials, these orbitals are often distributed over the conjugated core of the molecule, contributing to its anisotropic properties. A computational study would provide precise energy values for these orbitals and visualize their spatial distribution.

Interactive Table: Hypothetical Frontier Orbital Energies for this compound. (Note: The following data is illustrative and not based on published results.)

| Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.55 |

Continuum Theories of Liquid Crystalline Order

Continuum theories bridge the gap between molecular properties and the macroscopic behavior of the liquid crystal mesophase. These theories treat the liquid crystal as a continuous medium, with its properties described by fields.

Molecular Polarizability and Anisotropy Tensor Determination

Molecular polarizability describes how the electron cloud of a molecule is distorted by an external electric field. In rod-like liquid crystal molecules, this response is anisotropic, meaning it is different along the long molecular axis compared to the transverse directions.

Quantum chemical calculations can determine the components of the molecular polarizability tensor (α). The average polarizability (ᾱ) and the polarizability anisotropy (Δα) are then calculated from the tensor components. The anisotropy of polarizability is a critical parameter that contributes significantly to the intermolecular dispersion forces responsible for the orientational ordering in the nematic phase.

Interactive Table: Hypothetical Polarizability Data for this compound. (Note: The following data is illustrative and not based on published results.)

| Parameter | Value (a.u.) |

| αxx | 250 |

| αyy | 180 |

| αzz | 400 |

| Average Polarizability (ᾱ) | 276.67 |

| Polarizability Anisotropy (Δα) | 187.5 |

Orientational Order Parameter Modeling and Validation

The degree of long-range orientational order in a nematic liquid crystal is quantified by the order parameter, S. This parameter ranges from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystalline solid.

Maier-Saupe Mean Field Theory Applications

The Maier-Saupe theory is a cornerstone of liquid crystal physics that provides a mean-field description of the nematic-isotropic phase transition. It relates the orientational order to the strength of the anisotropic intermolecular interactions. The theory predicts the temperature dependence of the order parameter and the critical temperature (TNI) at which the transition to the isotropic phase occurs.

To apply the Maier-Saupe theory, the strength of the anisotropic potential is required, which is related to the molecular polarizability anisotropy (Δα). By modeling the intermolecular interactions based on the computationally determined molecular properties, the temperature-dependent order parameter can be calculated and validated against experimental data if available. A key prediction of the Maier-Saupe theory is a universal value of the order parameter of approximately 0.43 at the nematic-isotropic transition temperature.

Atomistic and Coarse-Grained Molecular Dynamics Simulations

Atomistic molecular dynamics (MD) simulations could provide a highly detailed view of the behavior of this compound. By modeling every atom in the system, these simulations can predict various properties from the fundamental forces between atoms. Key areas of investigation would include:

Intermolecular Interactions: Quantifying the strength and nature of forces between molecules, such as van der Waals and electrostatic interactions, which are responsible for the formation of the liquid crystalline state.

Phase Transitions: Simulating the transitions between the solid, nematic, and isotropic liquid phases by varying the temperature of the system. This would allow for the prediction of transition temperatures and the associated changes in molecular ordering.

Order Parameters: Calculating the nematic order parameter as a function of temperature to quantify the degree of orientational order in the mesophase.

Coarse-grained (CG) molecular dynamics simulations, on the other hand, would enable the study of larger systems over longer timescales. In a CG model, groups of atoms are represented as single "beads," reducing the computational cost. This approach would be particularly useful for investigating:

Mesophase Morphology: Simulating the formation of large-scale structures and defects within the nematic phase.

Dynamic Properties: Calculating transport properties such as diffusion coefficients and rotational viscosities, which are important for technological applications.

Self-Assembly Processes: Observing the spontaneous formation of the nematic phase from an isotropic liquid, providing insights into the mechanisms of self-organization.

To date, specific force field parameters and simulation results for this compound have not been published, precluding the creation of data tables for its simulated properties.

Statistical Mechanics of Liquid Crystalline Systems

The principles of statistical mechanics provide the theoretical framework for understanding the collective behavior of a large number of molecules and the thermodynamic stability of different phases. For this compound, a statistical mechanical treatment would involve:

Maier-Saupe Theory: Applying or extending this mean-field theory to predict the nematic-isotropic phase transition temperature and the temperature dependence of the order parameter. The theory relates the anisotropic intermolecular interactions to the macroscopic orientational order.

Onsager Theory: For a system of elongated molecules, this theory explains the formation of an ordered phase based on purely repulsive (excluded volume) interactions. It could provide insights into the role of molecular shape in the phase behavior of this compound.

Landau-de Gennes Theory: This phenomenological theory describes liquid crystal phase transitions in terms of an expansion of the free energy in powers of the order parameter. It is a powerful tool for understanding the nature of phase transitions and the behavior of defects.

The application of these theories requires knowledge of molecular parameters such as molecular dimensions and interaction potentials. Without dedicated computational or experimental studies on this compound, a quantitative application of these statistical mechanics models remains speculative.

Spectroscopic Characterization and Optical Analysis of N 4 Propoxybenzylidene 4 Butylaniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups and confirming the molecular structure of N-(4-Propoxybenzylidene)-4-butylaniline.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the functional groups present. The formation of the this compound Schiff base from its aldehyde and aniline (B41778) precursors can be confirmed by the appearance of a strong absorption band corresponding to the imine (C=N) stretching vibration, typically observed in the 1610-1630 cm⁻¹ region. nih.govresearchgate.net The disappearance of the C=O stretch from the aldehyde and the N-H bands from the aniline precursor further supports the successful condensation reaction. nih.govresearchgate.net

Other key vibrational modes include the aromatic C=C stretching frequencies, which appear in the 1480-1625 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic rings are expected around 3074 cm⁻¹, while the aliphatic C-H stretching from the propoxy and butyl chains are observed in the 2850-2960 cm⁻¹ range. The characteristic C-O-C stretching of the propoxy group gives rise to bands typically found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 1: Expected FTIR Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl & Propoxy) |

| 1630-1610 | C=N Stretch | Imine |

| 1610-1480 | C=C Stretch | Aromatic |

| 1260-1240 | C-O-C Asymmetric Stretch | Ether (Propoxy) |

| 1050-1030 | C-O-C Symmetric Stretch | Ether (Propoxy) |

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the molecular structure of this compound. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=N imine bond. nih.gov

Characteristic Raman peaks are used to identify the compound and study its phase transitions. researchgate.net For instance, the intense peak around 1003 cm⁻¹ can be characteristic of the piperidine (B6355638) ring in similar complex molecules, suggesting that specific aromatic modes in this compound would also provide a strong, identifiable signal. nih.gov The vibrational bands for the aromatic C=C bonds and the C=N imine group are prominent in the Raman spectrum, confirming the core structure. This technique is also valuable for studying molecular alignment and order in the liquid crystal phases. nih.gov

Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Aromatic |

| 2960-2850 | Aliphatic C-H Stretch | Aliphatic (Butyl & Propoxy) |

| 1630-1600 | C=N Stretch | Imine |

| 1600-1580 | Aromatic Ring Breathing | Aromatic |

| 1400-1200 | Ring Bending/Stretching | Triazole/Aromatic Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound, providing detailed information about the local chemical environment of each nucleus.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the most downfield signal is the characteristic singlet of the imine proton (-CH=N-), expected to appear around 8.3-8.5 ppm. rsc.org The aromatic protons on the two benzene (B151609) rings resonate in the range of 6.8-7.9 ppm, with their specific chemical shifts and splitting patterns determined by their position relative to the electron-donating propoxy group and the electron-withdrawing imine-butylphenyl group.

The aliphatic protons of the propoxy and butyl chains appear upfield. The -OCH₂- protons of the propoxy group are observed as a triplet around 4.0 ppm. The methylene (B1212753) protons of the butyl chain attached to the aniline ring appear as a triplet around 2.6 ppm. The remaining methylene and methyl protons of both alkyl chains resonate between 0.9 and 1.8 ppm.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.4 | Singlet | Imine H (-N=CH-) |

| ~7.8 | Doublet | 2 x Aromatic H (adjacent to -CH=N) |

| ~7.2 | Doublet | 2 x Aromatic H (adjacent to Butyl) |

| ~7.1 | Doublet | 2 x Aromatic H (adjacent to Butyl) |

| ~6.9 | Doublet | 2 x Aromatic H (adjacent to Propoxy) |

| ~4.0 | Triplet | Propoxy (-OCH₂-) |

| ~2.6 | Triplet | Butyl (-CH₂-Ar) |

| ~1.8 | Multiplet | Propoxy (-OCH₂CH₂-) |

| ~1.6 | Multiplet | Butyl (-CH₂CH₂-Ar) |

| ~1.4 | Multiplet | Butyl (-CH₂CH₃) |

| ~1.0 | Triplet | Propoxy (-CH₃) |

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The imine carbon (-C=N-) gives a characteristic signal in the downfield region, typically around 160 ppm. The aromatic carbons resonate in the 114-152 ppm range, with the carbon attached to the oxygen of the propoxy group being the most downfield among the ring carbons due to deshielding. The aliphatic carbons of the propoxy and butyl chains appear in the upfield region (13-70 ppm). Analysis of these shifts confirms the carbon skeleton and the successful formation of the imine linkage.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | Imine Carbon (-C=N-) |

| ~162 | Aromatic C (C-O) |

| ~149 | Aromatic C (C-N) |

| ~147 | Aromatic C (C-Butyl) |

| ~131 | Aromatic C (ipso to -CH=N) |

| 114-130 | Aromatic CH |

| ~70 | Propoxy (-OCH₂-) |

| ~35 | Butyl (-CH₂-Ar) |

| ~33 | Butyl (-CH₂CH₂-Ar) |

| ~22 | Butyl (-CH₂CH₃) & Propoxy (-CH₂CH₃) |

| ~14 | Butyl (-CH₃) |

Deuterium (B1214612) (²H) NMR is a principal technique for investigating the degree of molecular alignment, or orientational order, in liquid crystal phases. unitn.eu The study is typically performed by dissolving a deuterated probe molecule within the liquid crystal matrix or by synthesizing a selectively deuterated version of the liquid crystal itself, such as MBBA-d₈. sci-hub.se

In an isotropic liquid, rapid and random molecular tumbling averages the nuclear quadrupole interactions to zero, resulting in a single sharp resonance line. However, in the anisotropic nematic phase of this compound, the molecules exhibit a preferential alignment along a director axis. This restricted motion results in a non-zero time-averaged quadrupolar interaction, which splits the deuterium signal into a characteristic doublet. unitn.eu

The magnitude of this quadrupolar splitting (Δν) is directly proportional to the nematic order parameter, S, which quantifies the average degree of orientational order of the molecular long axes with respect to the director. By measuring the quadrupolar splitting as a function of temperature, one can precisely map the temperature dependence of the orientational order, providing fundamental insights into the thermodynamics of the nematic phase and its transitions. sci-hub.seresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides insights into the electronic structure and transitions within a molecule. For this compound, the electronic spectrum is primarily determined by the conjugated system formed by the two benzene rings and the central imine (-CH=N-) bridge.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated core.

π → π Transitions:* These transitions, typically of high intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic rings and the C=N double bond. For Schiff bases of this type, these absorptions are generally observed in the ultraviolet region.

n → π Transitions:* These lower intensity transitions involve the excitation of a non-bonding electron from the nitrogen atom of the imine group to an antibonding π* orbital. These bands are often observed at longer wavelengths, sometimes extending into the visible region, and can be sensitive to the polarity of the solvent.

The replacement of the methoxy (B1213986) group in MBBA with a propoxy group in the target compound is not expected to cause a dramatic shift in the absorption maxima (λmax), as both are alkoxy groups with similar electron-donating effects. However, subtle shifts may occur due to slight differences in the electronic and steric properties of the propoxy chain.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~280 - 320 | High |

| n → π* | ~340 - 380 | Low |

Note: This table is based on general trends for similar Schiff base compounds and is not based on experimental data for this compound.

Many Schiff base compounds exhibit photoluminescence (fluorescence or phosphorescence) upon excitation with appropriate wavelengths of light. The emission properties of this compound would be dependent on the nature of its lowest excited state.

The fluorescence emission is expected to be a broad band at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). The quantum yield of fluorescence for such compounds can vary significantly depending on the molecular structure, the solvent, and the temperature. Factors that promote non-radiative decay pathways, such as molecular vibrations and rotations, can decrease the fluorescence intensity.

Specific emission maxima and quantum yield data for this compound are not available in the reviewed literature.

X-ray Diffraction (XRD) for Mesophase Structure Determination and Lattice Parameters

X-ray diffraction is a crucial technique for determining the phase structure (e.g., nematic, smectic) and measuring the intermolecular distances and lattice parameters in liquid crystals.

For a nematic phase, the XRD pattern would typically show a diffuse outer ring corresponding to the average lateral spacing between the molecules and, in an aligned sample, two diffuse spots in the small-angle region related to the molecular length. If this compound exhibits smectic phases, sharp quasi-Bragg peaks would be observed in the small-angle region, indicating a layered structure. The position of these peaks allows for the calculation of the smectic layer spacing.

Without experimental XRD data for this compound, it is not possible to provide specific lattice parameters or definitively identify its mesophases. However, it is expected to exhibit a nematic phase, similar to other members of its homologous series. The longer propoxy chain, compared to the methoxy group in MBBA, might favor the formation of more ordered smectic phases at lower temperatures.

Table 2: Expected XRD Features for Mesophases of this compound

| Mesophase | Expected Small-Angle Scattering | Expected Wide-Angle Scattering |

|---|---|---|

| Nematic | Diffuse scattering | Diffuse halo at ~4-5 Å |

| Smectic A/C | Sharp layer reflections | Diffuse halo at ~4-5 Å |

Note: This table represents general expectations for liquid crystal phases and is not based on experimental data for the specific compound.

Birefringence Dispersion Studies

Birefringence (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices and is a key optical property of liquid crystals. Birefringence dispersion refers to the variation of Δn with the wavelength of light.

For calamitic (rod-shaped) liquid crystals like this compound, the birefringence is positive (ne > no) in the nematic phase. The magnitude of the birefringence is related to the degree of molecular orientational order.

Birefringence dispersion studies would reveal how the refractive indices change across the visible spectrum. Typically, for nematic liquid crystals, the birefringence decreases with increasing wavelength. This behavior can often be modeled using the Cauchy dispersion formula.

While specific birefringence values for this compound are not documented in the available literature, it is anticipated that its birefringence would be of a similar order of magnitude to that of MBBA, with potential minor variations due to the difference in the alkoxy chain length.

Electro Optical and Dielectric Properties of N 4 Propoxybenzylidene 4 Butylaniline

Dielectric Anisotropy and Permittivity Measurements

The dielectric properties of a liquid crystal are crucial as they describe how the material responds to an external electric field. This response is characterized by the dielectric permittivity (ε), which is generally a tensor quantity in anisotropic materials like liquid crystals. The anisotropy of this property (Δε) is fundamental to the operation of most liquid crystal display devices.

Frequency-Dependent Dielectric Behavior

The dielectric permittivity of a liquid crystal is not a static value; it exhibits dependence on the frequency of the applied electric field. This behavior arises from the different polarization mechanisms within the material, which have characteristic response times. At low frequencies, all polarization mechanisms, including the orientation of permanent dipoles, can contribute. As the frequency increases, slower mechanisms can no longer keep up with the oscillating field, leading to a change in the measured permittivity.

For a typical nematic liquid crystal, the dielectric permittivity is expected to remain relatively constant at lower frequencies and then show a decrease as the frequency enters a region where dipole orientation cannot follow the field oscillations. However, specific data detailing the frequency-dependent dielectric permittivity for N-(4-Propoxybenzylidene)-4-butylaniline, including any relaxation frequencies, are not available in the reviewed literature.

Temperature Dependence of Dielectric Constants

The dielectric constants of liquid crystals are also highly dependent on temperature. As the temperature of a nematic liquid crystal increases, the degree of orientational order (S) of the molecules decreases. This reduction in order affects the average alignment of the molecular dipoles and thus alters the dielectric permittivity. Typically, the dielectric anisotropy (Δε) is proportional to the order parameter and therefore decreases with increasing temperature, vanishing at the nematic-isotropic transition temperature. kent.edu

For related compounds like N-(4-methoxybenzylidene)-4-butylaniline (MBBA), studies have shown a decrease in the perpendicular component of the dielectric permittivity with increasing temperature, while the parallel component increases. nih.gov However, no specific experimental data or plots illustrating the temperature dependence of the dielectric constants for this compound have been found.

Electro-Optical Switching Characteristics

The ability to control the orientation of liquid crystal molecules with an electric field is the basis for their use in optical devices. The dynamics of this switching process, including the voltage required to initiate the change and the speed of the response, are critical performance parameters.

Threshold Voltage Analysis and Switching Dynamics

In a liquid crystal cell, a reorientation of the director occurs only when the applied voltage exceeds a certain critical value, known as the Fréedericksz transition threshold voltage (Vth). This threshold voltage is determined by the elastic constants of the liquid crystal and its dielectric anisotropy. The switching dynamics describe how the liquid crystal molecules reorient over time once the threshold is surpassed.

The threshold voltage is a key parameter for display applications as it influences the device's power consumption. lcddisplay.co While the theoretical framework for understanding threshold voltage is well-established, specific measured values for this compound are not present in the available scientific literature.

Response Time Evaluation (Rise and Fall Times)

The response time of a liquid crystal device quantifies how quickly it can switch between the "on" and "off" states. It is typically characterized by the rise time (the time taken to switch from off to on) and the fall time (the time to relax from on to off). These times are dependent on the viscoelastic properties of the liquid crystal (specifically, the rotational viscosity and elastic constants), the cell gap, and the applied voltage. ucf.edunih.gov

Fast response times are essential for preventing motion blur in displays. nih.gov Despite the importance of this parameter, experimental measurements of the rise and fall times for this compound could not be located.

Influence of External Electric Fields on Molecular Alignment and Reorientation

The application of an external electric field to a liquid crystal material induces a torque on the molecules due to the dielectric anisotropy. kent.edu If the dielectric anisotropy is positive, the molecules tend to align parallel to the electric field. nih.gov Conversely, if the dielectric anisotropy is negative, the molecules will align perpendicular to the field. nih.gov This field-induced reorientation is the fundamental principle behind the operation of liquid crystal displays and other electro-optic devices.

Research on N 4 Propoxybenzylidene 4 Butylaniline in Multicomponent Systems and Advanced Applications

Binary and Ternary Liquid Crystal Mixtures

Phase Diagrams and Eutectic System Investigations

No specific phase diagrams or detailed investigations of eutectic systems for binary or ternary mixtures containing N-(4-Propoxybenzylidene)-4-butylaniline were found in the available literature.

Induced Mesophases and Synergistic Effects in Blends

There is no available research data concerning the induction of mesophases or synergistic effects when this compound is blended with other liquid crystalline or non-liquid crystalline materials.

Doping Effects on Mesophase and Electro-Optical Behavior

Nanoparticle-Liquid Crystal Composites and Their Functionalization

No studies were identified that specifically investigate the effects of nanoparticle doping on the mesophase and electro-optical properties of this compound.

Polymer-Dispersed Liquid Crystal Systems and Morphological Studies

Research on polymer-dispersed liquid crystal (PDLC) systems specifically utilizing this compound, including morphological studies, is not present in the surveyed literature.

Dye/Chromophore Doping for Electro-Optical Modulation

There is a lack of published research on the effects of dye or chromophore doping on the electro-optical modulation of this compound.

To fulfill the user's request accurately, further primary research on this compound would be required.

Advanced Functional Material Design Utilizing Propoxybenzylidene Units

The molecular architecture of this compound, a nematic liquid crystal, offers significant potential for the design of advanced functional materials. The propoxybenzylidene unit, in particular, provides a versatile platform for creating materials with tunable optical and sensing properties. This is achieved by leveraging the inherent anisotropy of the liquid crystal phase and its sensitivity to external stimuli. The elongated molecular structure, a key feature of this class of compounds, is fundamental to its liquid crystalline behavior, allowing for the alignment of molecules along a common director axis. This alignment is crucial for the development of the advanced applications discussed below.

Development of Tunable Optical Devices

The birefringence of these materials, the difference between the extraordinary and ordinary refractive indices, is another critical parameter. For MBBA, the birefringence has been determined from channeled spectra and shows a normal dispersion, decreasing as the wavelength of light increases. researchgate.net It is expected that this compound would exhibit similar trends, with the specific values of the refractive indices and birefringence being influenced by the longer propoxy chain.

The synthesis of such Schiff base liquid crystals typically involves a condensation reaction between an appropriately substituted benzaldehyde (B42025) and an aniline (B41778). smolecule.com For this compound, this would involve the reaction of 4-propoxybenzaldehyde (B1265824) with 4-butylaniline. The resulting compound would be expected to exhibit a nematic liquid crystal phase over a specific temperature range, transitioning from a crystalline solid to the nematic phase and then to an isotropic liquid upon heating.

Interactive Table: Expected Properties of this compound based on Analogues

| Property | Expected Characteristic | Basis of Expectation |

| Liquid Crystal Phase | Nematic | Homologous series of similar Schiff bases exhibit nematic phases. smolecule.com |

| Dielectric Anisotropy | Negative | The analogous compound MBBA has a negative dielectric anisotropy. nih.govtaylorandfrancis.com |

| Birefringence | Wavelength-dependent | Birefringence in similar liquid crystals shows dispersion. researchgate.net |

| Tunability | Electric-field responsive | The molecular dipole moment allows for reorientation in an electric field. |

Exploration of Sensing Applications

The sensitive nature of the liquid crystalline state to external stimuli makes compounds like this compound promising candidates for sensing applications. The ordering of the liquid crystal molecules can be disrupted by the presence of certain chemical analytes, leading to a detectable optical or electrical response. This principle can be harnessed to create highly sensitive chemical sensors.

For instance, the introduction of analytes can alter the phase transition temperatures of the liquid crystal or change its alignment on a specially prepared surface. These changes can be monitored by techniques such as polarized optical microscopy or by measuring changes in capacitance. While specific research on the sensing applications of this compound is limited, the broader class of nematic liquid crystals has been explored for the detection of various gases, organic vapors, and even biological molecules.

The design of such sensors would involve interfacing the liquid crystal with a transducer that can convert the changes in the liquid crystal's properties into a measurable signal. The propoxy group in this compound could potentially offer specific interactions with certain analytes, providing a degree of selectivity to the sensor. Further research would be needed to explore these potential interactions and to develop sensor platforms that effectively utilize the unique properties of this compound.

Interactive Table: Potential Sensing Mechanisms

| Sensing Mechanism | Description | Potential Analyte |

| Disruption of Molecular Order | The analyte interacts with the liquid crystal molecules, disrupting their alignment and causing a change in optical properties. | Volatile Organic Compounds (VOCs) |

| Surface-Induced Reorientation | The analyte adsorbs onto a functionalized surface, altering the anchoring of the liquid crystal and leading to a change in its orientation. | Biomolecules |

| Shift in Phase Transition Temperature | The presence of the analyte alters the temperature at which the liquid crystal transitions between phases. | Impurities in a medium |

Q & A

Q. What experimental methods are recommended for synthesizing and purifying N-(4-Propoxybenzylidene)-4-butylaniline?

Methodological Answer: While direct synthesis protocols for the propoxy variant are not explicitly detailed in the literature, analogous methods for structurally similar Schiff-base liquid crystals (e.g., MBBA and EBBA) can be adapted. A standard approach involves:

- Condensation reaction : Reacting 4-propoxybenzaldehyde with 4-butylaniline in anhydrous ethanol under reflux conditions, catalyzed by glacial acetic acid .

- Purification : Vacuum distillation or recrystallization from ethanol to remove unreacted precursors.

- Characterization : Confirm purity via HPLC (>98.5% for analogous compounds) and structural validation using , , and FT-IR spectroscopy .

Q. How can phase transition behavior (nematic, smectic, isotropic) be experimentally characterized?

Methodological Answer: Phase transitions are typically analyzed using:

- Differential Scanning Calorimetry (DSC) : To identify transition temperatures (e.g., Cr → Nematic → Isotropic) and enthalpy changes. For example, MBBA exhibits a nematic phase between 22°C and 48°C .

- Polarized Optical Microscopy (POM) : Observe textural changes (e.g., schlieren textures in nematic phases) under controlled thermal conditions .

- X-ray Diffraction (XRD) : Confirm molecular alignment in crystalline vs. liquid crystal phases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on safety data for structurally related compounds (e.g., MBBA):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from heat and incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can this compound be integrated into laser-deflection devices?

Methodological Answer: Leveraging insights from MBBA-based studies:

- Device Fabrication : Sandwich the compound between conductive indium tin oxide (ITO)-coated glass layers. Apply a voltage (1–5 V) to induce a phase transition from transparent (liquid) to opaque (crystalline), scattering up to 80% of incident laser light .

- Kinetic Analysis : Use photodetectors to measure response times (<3 seconds for MBBA) and optimize voltage thresholds for rapid phase switching .

Q. How do nanoparticles interact with the nematic phase of this compound?

Methodological Answer: Contradictory results exist for analogous systems:

- Experimental Setup : Disperse nanoparticles (e.g., γ-FeO rods, carbon nanotubes) in the nematic phase and analyze alignment via POM or TEM.

- Key Findings :

- Rod-like particles may orient perpendicular to the nematic director .

- Carbon nanotubes align parallel in cyanobiphenyl LCs, suggesting shape alone does not dictate orientation .

- Recommendation : Conduct surface functionalization studies to modulate particle-LC interactions .

Q. What methodologies are used to quantify birefringence and optical transmission in this compound?

Methodological Answer: For MBBA, the following approach is established:

- Spectroscopic Ellipsometry : Measure ordinary () and extraordinary () refractive indices across visible wavelengths .

- Cauchy Formula : Fit experimental data to , deriving coefficients and to model birefringence () .

- Transmission Factor : Calculate using , where is layer thickness and is alignment angle .

Q. How does this compound influence the tacticity of polymers synthesized in liquid crystal media?

Methodological Answer: Studies on MBBA and EBBA as polymerization solvents reveal:

- Experimental Design : Polymerize methacrylates in nematic MBBA vs. isotropic solvents (e.g., benzene).

- Findings :

Contradictions and Open Challenges

- Nanoparticle Orientation : Conflicting reports on alignment (parallel vs. perpendicular) highlight the need for systematic studies on surface chemistry and particle geometry .

- Phase Transition Kinetics : While MBBA shows rapid response to voltage, the propoxy variant may require optimization for device applications due to differing alkyl chain dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.